Computationally Predicted Physicochemical Properties vs. Unsubstituted Core Scaffold
The target compound's predicted logP is approximately 5.9, based on computational estimates for pyrazolo[4,3-c]quinoline analogs with similar substitution patterns . This represents a substantial increase in lipophilicity compared to the unsubstituted 1H-pyrazolo[4,3-c]quinoline core, which has an experimental logP of 1.55-2.11 . The approximately 4-log unit increase is attributable to the addition of the methoxy and dual nitrophenyl groups.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | ~5.9 (computed estimate based on analog data) |
| Comparator Or Baseline | Unsubstituted 1H-pyrazolo[4,3-c]quinoline: logP = 1.55-2.11 (experimental) |
| Quantified Difference | ΔlogP ≈ +3.8 to +4.4 |
| Conditions | Computed/experimental octanol-water partition coefficient |
Why This Matters
This large logP differential indicates the target compound will have profoundly different solubility, permeability, and protein-binding characteristics compared to the core scaffold, which is essential for selecting compounds for specific assay conditions or biological models.
